molecular formula C18H29ClN2O B195690 Levobupivacaine hydrochloride CAS No. 27262-48-2

Levobupivacaine hydrochloride

Katalognummer: B195690
CAS-Nummer: 27262-48-2
Molekulargewicht: 324.9 g/mol
InChI-Schlüssel: SIEYLFHKZGLBNX-NTISSMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development of Levobupivacaine as a Single Enantiomer Local Anesthetic

The story of levobupivacaine is intrinsically linked to the quest for safer local anesthetics. Bupivacaine, a long-acting amide local anesthetic, gained popularity for its efficacy in regional and obstetric anesthesia for over three decades. researchgate.net However, reports of cardiovascular toxicity associated with bupivacaine in the late 1970s spurred pharmacological research into its stereoisomers. nih.gov This led to the investigation of its two enantiomers: the S(-)-enantiomer and the R(+)-enantiomer.

The realization that the cardiotoxicity of bupivacaine was largely attributable to the R(+)-enantiomer was a pivotal moment. nih.govresearchgate.net This discovery, coupled with advancements in chiral synthesis technology, paved the way for the development of levobupivacaine, the pure S(-)-enantiomer. researchgate.netoup.com The intention was to create a local anesthetic with a similar efficacy to bupivacaine but with a significantly improved safety profile. Levobupivacaine was designed in the late 1970s and, after extensive evaluation, was approved for clinical use. nih.govwikipedia.org

Evolution of Research from Racemic Bupivacaine to Levobupivacaine

The transition from racemic bupivacaine to levobupivacaine was driven by a deeper understanding of stereochemistry and its influence on pharmacological activity. Racemic bupivacaine is a mixture of equal parts of its two enantiomers, which are mirror images of each other. oup.com Research demonstrated that these enantiomers could have different biological effects.

Studies revealed that the R(+)-enantiomer of bupivacaine binds more avidly to cardiac sodium channels, leading to a higher risk of cardiotoxicity. nih.govnysora.com In contrast, the S(-)-enantiomer, levobupivacaine, exhibited a lower affinity for these channels, resulting in reduced potential for cardiac and central nervous system toxicity. nih.govresearchgate.net This enantioselective difference in toxicity was a key driver for the clinical development of levobupivacaine as a safer alternative. researchgate.net In vivo studies conducted between 1991 and 1996 confirmed the favorable safety profile of the S(-)-enantiomer, leading to its selection for further clinical evaluation. e-century.us

Comparative Properties of Bupivacaine Enantiomers

Property R(+)-Bupivacaine (Dextrobupivacaine) S(-)-Bupivacaine (Levobupivacaine)
Primary Association Higher cardiotoxicity nih.govnih.gov Lower cardiotoxicity nih.govnih.gov
Binding to Cardiac Sodium Channels More avid nih.govnysora.com Less avid nih.gov

Current Research Landscape and Key Areas of Focus for Levobupivacaine Hydrochloride

Current research on this compound continues to explore its applications and potential benefits. A significant area of investigation is its use in various regional anesthesia techniques, including its efficacy and safety when combined with adjuvants like fentanyl or clonidine to enhance and prolong analgesia. nih.govjmedicalcasereports.org

Recent studies have also focused on novel drug delivery systems. For instance, research into this compound-loaded nanospheres aims to prolong its therapeutic effect and improve its safety profile by controlling its release. ingentaconnect.com A 2024 study investigated the use of these nanospheres in managing delayed cerebral vasospasm, highlighting the ongoing exploration of new therapeutic indications for this compound. ingentaconnect.com

Furthermore, comparative studies are continually being conducted to refine its clinical use. A 2025 meta-analysis compared the efficacy and safety of levobupivacaine versus ropivacaine for brachial plexus block, contributing to evidence-based best practices in regional anesthesia. researchgate.net The optimization of the synthesis process for this compound is another active area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods for its industrial production. mdpi.comresearchgate.net

Eigenschaften

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046071
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27262-48-2
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUPIVACAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Molecular and Cellular Mechanisms of Action of Levobupivacaine Hydrochloride

Elucidation of Voltage-Gated Sodium Channel Interaction and Inhibition

Levobupivacaine hydrochloride, the pure S-(-)-enantiomer of bupivacaine, primarily exerts its anesthetic effects by blocking the generation and conduction of nerve impulses. drugbank.compediatriconcall.com This is achieved by interacting with voltage-gated sodium channels on the neuronal membrane. nih.govmedicines.org.uk The molecule penetrates the nerve sheath and binds to the intracellular portion of these channels, preventing the influx of sodium ions that is necessary for depolarization. drugbank.compatsnap.com By stabilizing the neuronal membrane, levobupivacaine increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. drugbank.compediatriconcall.com This blockade is reversible and occurs in a voltage-dependent manner. patsnap.com

Stereoselective Binding to Sodium Channels

The action of local anesthetics like levobupivacaine is stereoselective, meaning the three-dimensional structure of the molecule influences its interaction with its target. Levobupivacaine, as the S-(-)-enantiomer of bupivacaine, demonstrates this stereoselectivity in its binding to sodium channels. patsnap.com This specific configuration is associated with a reduced potential for cardiotoxicity compared to the R-(+)-enantiomer or the racemic mixture of bupivacaine. patsnap.com The stereoselective interaction allows for a potent anesthetic effect while offering an improved safety profile. patsnap.com Research has shown that the S-(-)-enantiomer has a different affinity for sodium channels, particularly in cardiac tissue, which is believed to contribute to its lower toxicity. nih.gov

Interactions with Other Ion Channels and Their Physiological Ramifications

Calcium Channel Modulation

In addition to sodium and potassium channels, levobupivacaine also modulates calcium channels. medicines.org.uk The influx of calcium through voltage-gated calcium channels is crucial for various cellular processes, including neurotransmitter release. Some research suggests that the activation of the lipoxygenase pathway by levobupivacaine may facilitate calcium influx through L-type calcium channels in vascular smooth muscle. nih.gov The interaction with calcium channels can contribute to the broader physiological effects of levobupivacaine beyond its primary anesthetic action. wikipedia.org

Differential Blockade Mechanisms: Sensory Versus Motor Nerve Selectivity

A clinically significant aspect of levobupivacaine's mechanism of action is its differential effect on sensory and motor nerves. patsnap.com This selectivity allows for effective pain relief with a comparatively lesser degree of motor blockade.

Research indicates that levobupivacaine has a higher affinity for sodium channels in sensory nerves compared to motor nerves. This is particularly advantageous in clinical situations where preserving motor function is desirable. patsnap.com Studies have shown that at lower concentrations, levobupivacaine can preferentially block the transmission of pain signals (nociception), which are primarily carried by Aδ and C fibers, while having less effect on tactile sensation and motor function, which are transmitted by Aβ fibers. plos.org This suggests that levobupivacaine demonstrates a greater relative nociceptive-specificity compared to racemic bupivacaine, especially at lower doses. plos.orgnih.gov This differential blockade is a key feature that distinguishes levobupivacaine and contributes to its clinical utility. researchgate.net

Interactive Data Table: Inhibitory Concentrations (IC50) of Local Anesthetics on TREK-1 Potassium Channels

Local AnestheticIC50 (μM)
Bupivacaine95.4 ± 14.6
Levobupivacaine126.1 ± 24.5
Ropivacaine402.7 ± 31.8

This table presents the half-maximal inhibitory concentrations (IC50) of bupivacaine, levobupivacaine, and ropivacaine on TREK-1 potassium channels expressed in COS-7 cells, as determined by whole-cell patch clamp techniques. The data indicates a rank order of inhibitory potency. nih.gov

Investigation of Vasoconstrictive Activity and its Underlying Mechanisms

Levobupivacaine, a long-acting amide local anesthetic, exhibits intrinsic vasoconstrictive properties that have been observed both in vivo and in vitro. nih.govresearchgate.net This activity is clinically relevant as it may influence the duration of local anesthesia and systemic absorption of the drug. The vascular effects of levobupivacaine are complex and concentration-dependent, often described as biphasic. At lower, subclinical concentrations, levobupivacaine induces vasoconstriction, while higher, clinical doses tend to cause vasodilation. oup.comsci-hub.semedsci.org The vasoconstriction potency of levobupivacaine has been shown to be greater than that of other aminoamide local anesthetics like ropivacaine, lidocaine, and mepivacaine, a property that correlates strongly with its higher lipid solubility. researchgate.net

The underlying mechanisms of levobupivacaine-induced vasoconstriction are multifactorial, involving intricate signaling pathways within the vascular smooth muscle cells. Research has demonstrated that the contraction is not solely dependent on one mechanism but rather a convergence of several cellular events.

Detailed Research Findings

Studies utilizing isolated rat aortas have been instrumental in dissecting the molecular pathways. Levobupivacaine-induced contraction is fundamentally linked to an increase in intracellular calcium concentration ([Ca²⁺]i) and an enhanced sensitivity of the contractile myofilaments to calcium. nih.govresearchgate.net The process involves both calcium influx from the extracellular space and the activation of intracellular signaling cascades that modulate the contractile apparatus.

Key findings from mechanistic studies reveal the involvement of several protein kinases:

Protein Kinase C (PKC): The activation of PKC is a significant contributor to the vasoconstrictive response. nih.govsemanticscholar.org

Rho-kinase (ROCK): The Rho-kinase pathway plays a primary role in mediating the contraction, largely by increasing the calcium sensitivity of myofilaments. nih.gov

Tyrosine Kinase: This enzyme is involved in activating downstream signaling molecules, including Extracellular signal-regulated kinase (ERK). nih.gov

Mitogen-Activated Protein Kinases (MAPKs): Both ERK and c-Jun NH2-terminal kinase (JNK) are implicated in the contractile process. nih.govnih.gov

Further investigation into the specific molecular targets has shown that levobupivacaine induces the phosphorylation of caldesmon, a protein that regulates the interaction of actin and myosin. This phosphorylation is mediated by a pathway involving tyrosine kinase and the subsequent activation of ERK. nih.gov Additionally, the contraction is mediated by the activation of the lipoxygenase pathway, which appears to facilitate calcium influx through L-type calcium channels. nih.gov

The vascular endothelium plays a crucial modulatory role in the response to levobupivacaine. The presence of an intact endothelium attenuates the vasoconstrictive effect, a phenomenon mediated by the release of endothelial nitric oxide (NO). nih.gov Studies have shown that contractions are significantly larger in endothelium-denuded aortic rings compared to those with an intact endothelium. researchgate.netnih.gov Inhibition of nitric oxide synthase with agents like N(omega)-nitro-L-arginine methyl ester (L-NAME) enhances the levobupivacaine-induced contraction, confirming the counter-regulatory role of NO. nih.gov

The following tables summarize key experimental findings on the mechanisms of levobupivacaine-induced vasoconstriction.

Table 1: Effect of Various Inhibitors on Levobupivacaine-Induced Vasoconstriction in Isolated Rat Aorta

Inhibitor Target Pathway/Enzyme Effect on Levobupivacaine-Induced Contraction Reference
GF 109203X Protein Kinase C (PKC) Attenuation nih.gov
Y-27632 Rho-kinase (ROCK) Attenuation nih.gov
Genistein Tyrosine Kinase Attenuation nih.govnih.gov
PD 98059 MEK (upstream of ERK) Attenuation nih.govnih.gov
SP600125 c-Jun NH2-terminal kinase (JNK) Attenuation nih.gov
Verapamil L-type Calcium Channels Attenuation nih.gov
Nordihydroguaiaretic acid (NDGA) Lipoxygenase Attenuation nih.gov
Indomethacin Cyclooxygenase Slight Attenuation nih.gov

| L-NAME | Nitric Oxide Synthase (NOS) | Enhancement (in endothelium-intact rings) | nih.gov |

Table 2: Comparative Vasoconstrictive Potency of Aminoamide Local Anesthetics in Isolated Rat Aorta

Local Anesthetic Order of Potency (ED₅₀) Correlation with Physicochemical Property Reference
Levobupivacaine 1 (Most Potent) \multirow{4}{}{\parbox{10cm}{Potency of vasoconstriction is primarily determined by lipid solubility (octanol/buffer partition coefficient). researchgate.net}} \multirow{4}{}{\parbox{1cm}{ researchgate.net}}
Ropivacaine 2
Lidocaine 3

| Mepivacaine | 4 (Least Potent) | | |

Iii. Pharmacodynamic Investigations of Levobupivacaine Hydrochloride

Quantitative Assessment of Anesthetic Potency Across Various Nerve Block Modalities

Levobupivacaine is a long-acting amide local anesthetic that demonstrates dose-dependent duration of anesthesia. researchgate.netnih.gov Its potency is generally considered comparable to that of racemic bupivacaine in most clinical applications, including epidural, intrathecal, and peripheral nerve blocks. researchgate.nettg.org.au

Numerous randomized, double-blind clinical studies have established that the anesthetic and analgesic effects of levobupivacaine are largely similar to those of bupivacaine at the same dose. researchgate.netnih.gov Some research indicates that levobupivacaine may offer a slightly longer duration of sensory block compared to bupivacaine. researchgate.netnih.gov For instance, in epidural administration, the sensory block with levobupivacaine has been reported to be 23 to 45 minutes longer than with bupivacaine. nih.gov In peripheral nerve blocks, this difference could extend to approximately 2 hours. nih.gov

When compared to ropivacaine, another commonly used local anesthetic, levobupivacaine is generally considered more potent. researchgate.net In studies involving intrathecal administration for labor analgesia, racemic bupivacaine was found to be more potent than both levobupivacaine and ropivacaine. nih.gov The ED95 (the dose required to be effective in 95% of patients) for bupivacaine was 3.3 mg, while for levobupivacaine and ropivacaine, it was 5.0 mg and 4.8 mg, respectively, indicating similar potency between the latter two. nih.gov

One study comparing intrathecal levobupivacaine and racemic bupivacaine for spinal anesthesia in lower limb surgeries found no significant differences in their anesthetic potencies. msjonline.org Similarly, a study on patients undergoing elective hip replacement with spinal anesthesia using either 0.5% isobaric levobupivacaine or 0.5% isobaric bupivacaine found no significant intergroup differences in the onset and duration of sensory and motor blockade. nih.govepistemonikos.org

Comparative Anesthetic Potency in Spinal Anesthesia for Hip Replacement

Parameter Levobupivacaine 0.5% Racemic Bupivacaine 0.5%
Onset of Sensory Blockade (min) 11 ± 6 13 ± 8
Onset of Motor Blockade (min) 10 ± 7 9 ± 7
Duration of Motor Blockade (min) 228 ± 77 237 ± 88
Duration of Sensory Blockade (min) 280 ± 84 284 ± 80

Data from a prospective, randomized, double-blind study in 80 patients. nih.govepistemonikos.org

The anesthetic effects of levobupivacaine exhibit a clear dose-response relationship. researchgate.nettandfonline.com Increasing the dose, either by increasing the concentration or the volume, generally leads to a faster onset, a longer duration of action, and a more profound blockade. nih.gov

Studies have shown that higher concentrations of levobupivacaine can prolong the duration of both sensory and motor block. nih.gov For example, when comparing 15 mL of 0.75% levobupivacaine to 15 mL of 0.5% levobupivacaine for epidural anesthesia, the higher concentration resulted in a longer-lasting block without an increased incidence of adverse effects. nih.govtandfonline.com

In the context of labor analgesia, a study comparing epidural infusions of 0.0625%, 0.125%, and 0.25% levobupivacaine found that increasing the concentration improved sensory block and prolonged analgesia. nih.gov However, the 0.25% concentration was associated with a higher incidence of motor block. nih.gov

Dose-Response of Epidural Levobupivacaine in Labor Analgesia

Concentration Sensory Block (VAS) Motor Block (Bromage Score 1)
0.0625% Higher VAS (less effective) 0%
0.125% Significantly lower VAS 0%
0.25% Significantly lower VAS 39%

VAS = Visual Analog Scale for pain. A lower score indicates better pain relief. nih.gov

Comparative Potency Studies with Racemic Bupivacaine and Other Local Anesthetics

Onset and Duration of Anesthetic Action: Influencing Factors and Variability

The onset of action for levobupivacaine is typically within 15 minutes for various anesthetic techniques. researchgate.netnih.govwikipedia.org The duration of its effect is dose-dependent and varies significantly with the site of administration and the specific technique used. researchgate.netwikipedia.org For surgical anesthesia in adults, levobupivacaine can provide sensory block for up to 9 hours with epidural administration, 6.5 hours following intrathecal administration, and as long as 17 hours after a brachial plexus block. researchgate.netnih.gov

Both the concentration and volume of the levobupivacaine solution are critical determinants of the resulting anesthetic block. nih.govtandfonline.com Increasing the volume of the same concentration can lead to a higher maximum sensory block level and a longer duration of both sensory and motor block. nih.gov

A study on supraclavicular block for upper limb surgeries compared three different volume and concentration combinations of a fixed 75mg dose of levobupivacaine. researchgate.net The results showed that a higher concentration (15mL of 0.5%) led to a faster onset of both sensory and motor block and a longer duration of analgesia compared to lower concentrations with higher volumes (20mL of 0.375% and 30mL of 0.25%). researchgate.net

Conversely, for axillary brachial plexus blockade, another study found that decreasing the concentration while increasing the volume (keeping the total dose constant) prolonged the duration of analgesia, but at the cost of a delayed onset and reduced intensity of the sensory and motor block. nih.gov

Effect of Concentration and Volume on Supraclavicular Block (75mg Levobupivacaine)

Group Onset of Sensory Block (min) Onset of Motor Block (min) Duration of Analgesia (hours)
15mL of 0.5% 22 ± 5.25 33 ± 6.57 19.25 ± 2.52
20mL of 0.375% 29 ± 6.42 36 ± 6.87 15.5 ± 1.88
30mL of 0.25% 37.5 ± 6.17 44 ± 7.67 12 ± 1.94

Data from a comparative study using ultrasound-guided supraclavicular block. researchgate.net

The site of administration is a major factor influencing the pharmacodynamic profile of levobupivacaine. drugbank.com The vascularity of the tissue at the injection site affects the rate of absorption and, consequently, the onset and duration of the block. drugbank.comnih.gov

For epidural administration, peak plasma concentrations are typically reached in about 30 minutes. wikipedia.orgdrugbank.com The duration of sensory block can range from 6 to 9 hours depending on the dose. researchgate.net In contrast, peripheral nerve blocks, such as a brachial plexus block, can result in a much longer duration of sensory block, up to 17 hours. researchgate.netnih.gov Intrathecal administration generally has a shorter duration of action compared to epidural or peripheral nerve blocks. researchgate.netnih.gov

The type of nerve fibers being targeted at a specific site also plays a role. For instance, the differential block between sensory and motor fibers is more pronounced with epidural administration than with peripheral nerve blocks. researchgate.netnih.gov

Impact of Concentration and Volume on Block Characteristics

Research into Differential Sensory and Motor Blockade Characteristics

A notable characteristic of levobupivacaine, particularly in epidural anesthesia, is its tendency to produce a less prolonged motor block compared to its sensory block. researchgate.netnih.gov This separation of sensory and motor effects can be clinically advantageous, for example, in labor analgesia where pain relief is desired without significant motor impairment. nih.gov

However, this differential effect is not consistently observed across all administration routes. researchgate.netnih.gov In peripheral nerve blocks, the duration of motor and sensory blockade tends to be more closely matched. researchgate.netnih.gov

Recent research has explored the mechanisms behind this differential blockade at a more granular level. Studies suggest that at lower concentrations, levobupivacaine may be less effective than bupivacaine at blocking the Aβ-fibers responsible for tactile sensation, while remaining similarly effective for blocking the Aδ- and C-fibers that transmit nociceptive signals. This suggests that low-dose levobupivacaine might preferentially block pain sensation over tactile sensation. researchgate.net In one study, low concentrations of levobupivacaine (0.025% and 0.0625%) inhibited the sensation of pain but not touch in human volunteers.

Further in vivo animal studies have shown that at a 0.05% concentration, levobupivacaine suppressed the response of wide dynamic range neurons to noxious stimuli but did not affect the response of low-threshold neurons to innocuous stimuli, supporting the concept of a preferential block of nociceptive pathways at lower doses.

Hemodynamic Effects and Cardiovascular Systemic Responses

Levobupivacaine hydrochloride, the S-(-)-enantiomer of bupivacaine, has been the subject of extensive research to characterize its hemodynamic profile and impact on the cardiovascular system. researchgate.net These investigations have been crucial in establishing its clinical use, particularly concerning its cardiovascular safety relative to its racemic parent compound, bupivacaine. researchgate.netresearchgate.net

Studies have consistently demonstrated that levobupivacaine has less of a depressant effect on the cardiovascular system compared to bupivacaine. researchgate.net In healthy volunteers, intravenous administration of levobupivacaine resulted in smaller changes in indices of cardiac contractility. researchgate.net While both levobupivacaine and racemic bupivacaine can cause increases in systolic and diastolic blood pressure and pulse rate, the magnitude of these changes tends to be less pronounced with levobupivacaine. nih.gov For instance, one study noted that racemic bupivacaine produced a greater increase in diastolic blood pressure from baseline compared to levobupivacaine. nih.gov

When administered for spinal anesthesia, levobupivacaine has been associated with a more stable hemodynamic profile. nih.gov A comparative study found a statistically significant decrease in heart rate and systolic blood pressure in patients receiving bupivacaine with buprenorphine compared to those receiving levobupivacaine with buprenorphine. nih.gov Similarly, another study observed a lower incidence of hypotension with levobupivacaine (20% of patients) compared to bupivacaine (50% of patients) during spinal anesthesia. researchgate.net

However, it is important to note that some animal studies have yielded conflicting results. An experimental study in swine reported that levobupivacaine had greater hemodynamic repercussions than racemic bupivacaine, leading to a more significant decrease in cardiac index, mean arterial pressure, heart rate, and left ventricular stroke work index. scielo.br This highlights the complexity of extrapolating findings from animal models to human clinical scenarios.

The cardiovascular effects of levobupivacaine are related to its ability to block sodium channels in cardiac muscle, which can depress the conduction system and reduce myocardial excitability and contractility. hpra.iesemanticscholar.org However, levobupivacaine exhibits less affinity for cardiac sodium channels compared to the R-(+)-enantiomer of bupivacaine, which is believed to contribute to its improved cardiovascular safety profile. semanticscholar.org

A key area of pharmacodynamic investigation has been the analysis of levobupivacaine's inotropic effects, which pertain to the contractility of the heart muscle. Research indicates that levobupivacaine has a less pronounced negative inotropic effect compared to racemic bupivacaine. nih.govnih.gov

In a study involving healthy male volunteers receiving intravenous infusions, levobupivacaine produced a significantly smaller reduction in several key indicators of cardiac contractility when compared to racemic bupivacaine. nih.govnih.gov The data from this study is summarized in the table below.

ParameterMean Reduction with LevobupivacaineMean Reduction with Rac-BupivacaineP-value
Stroke Index (ml m⁻²)-5.14-11.860.001
Acceleration Index (s⁻²)-0.09-0.200.011
Ejection Fraction (%)-2.50-4.290.024

These findings suggest that levobupivacaine has a reduced propensity to depress myocardial contractility. nih.gov The negative inotropic effect of rac-bupivacaine was demonstrated by a -21.4% change for the stroke index, -14.6% for the acceleration index, and -6.6% for the ejection fraction from baseline values. nih.gov In contrast, the changes observed with levobupivacaine were significantly less, at -9.7%, -6.6%, and -3.9%, respectively. nih.gov

Further supporting these findings, in vitro studies on isolated guinea-pig ventricular cardiac muscle have shown that levobupivacaine, bupivacaine, and ropivacaine all produce a similar, marked decrease in developed force at concentrations of 3 and 30 μM. fda.gov However, studies in human volunteers have consistently shown levobupivacaine to have a less negative inotropic effect than bupivacaine. researchgate.net

The electrophysiological effects of levobupivacaine, particularly its impact on the QTc interval of the electrocardiogram (ECG), have been a significant focus of research. The QTc interval is a measure of the time it takes for the ventricles of the heart to repolarize after a heartbeat, and its prolongation can be associated with an increased risk of arrhythmias.

Studies in human volunteers have shown that levobupivacaine has a lesser effect on QTc interval prolongation compared to bupivacaine, especially at higher doses. researchgate.netresearchgate.net In one study, while both levobupivacaine and racemic bupivacaine caused small increases in the PR interval and the corrected QT interval, the effect of rac-bupivacaine appeared to be greater, although the difference between the two drugs was not statistically significant in that particular trial. nih.govnih.gov

However, another study in human volunteers found that at intravenous doses greater than 75mg, levobupivacaine produced significantly less prolongation of the QTc interval than bupivacaine. researchgate.net The mean maximum increase in the QTc interval was reported to be 3 msec with levobupivacaine compared to 24 msec with bupivacaine in volunteers receiving doses over 75mg. researchgate.net

In isolated guinea pig papillary muscle, levobupivacaine at a concentration of 10 μM was found to reduce the maximal rate of depolarization (Vmax) and the action potential duration to 76.7% and 83.4% of control values, respectively. caymanchem.comcaymanchem.com This indicates a direct effect on the electrophysiological properties of cardiac tissue. Furthermore, levobupivacaine demonstrated less of a depressant effect on the atrioventricular conduction and QRS complex duration in in-vitro animal tissue studies. semanticscholar.org

The reduced impact of levobupivacaine on the QTc interval is a key factor contributing to its more favorable cardiovascular safety profile compared to racemic bupivacaine. researchgate.netresearchgate.net

Absorption Kinetics and Bioavailability Studies

The absorption of levobupivacaine into the systemic circulation is a critical determinant of both its efficacy and potential for systemic effects. Research has shown that this process is influenced by several factors, including the route of administration and the physiological characteristics of the administration site.

The route of administration significantly impacts the plasma concentration of levobupivacaine. drugbank.comnih.govwikipedia.org Following epidural administration, the absorption pattern is typically biphasic, characterized by an initial rapid absorption of a small fraction of the drug, followed by a slower absorption of the remainder. nih.govcambridge.org Studies have observed that peak plasma levels are generally reached approximately 30 minutes after epidural administration. drugbank.comnih.govresearchgate.net For instance, epidural doses up to 150 mg have resulted in mean peak plasma concentrations (Cmax) of up to 1.2 µg/mL. drugbank.comnih.govwikipedia.org

The absorption kinetics can also be influenced by the specific technique used. For example, a study on transversus abdominis plane (TAP) blocks found that the addition of epinephrine to the levobupivacaine solution decreased the absorption rate and the relative bioavailability during the initial absorption phase. uc.cl Research in canines undergoing dental procedures showed different absorption profiles between infraorbital and inferior alveolar blocks. frontiersin.org Furthermore, studies in children have shown that after a TAP block, the median time to peak plasma concentration (tmax) was 17 minutes. nih.gov

A stable-isotope study involving epidural administration in surgical patients identified a fast absorption process with a half-life of 5.2 ± 2.7 minutes, accounting for about 22% of the absorbed fraction, and a slow absorption process with a half-life of 386 ± 91 minutes for the remaining fraction. cambridge.orgnih.gov

Interactive Table: Influence of Administration Route on Levobupivacaine Plasma Concentration

The vascularity of the tissue at the site of administration is a key factor affecting the absorption of levobupivacaine. drugbank.comnih.govwikipedia.orgsci-hub.se Tissues with a richer blood supply will generally lead to faster absorption and higher peak plasma concentrations. sci-hub.se This is because the drug has more immediate access to the systemic circulation.

Levobupivacaine itself has vasoactive properties, exhibiting a biphasic action on local microcirculation. sci-hub.se Initially, it can cause dose-dependent vasodilation, which is later followed by minor vasoconstriction as local drug concentrations decrease. sci-hub.se The initial vasodilation can enhance its own systemic uptake. This relationship underscores the importance of considering the anatomical site of injection, as highly vascular areas can increase the rate of systemic absorption. sci-hub.se

Influence of Administration Route on Plasma Concentration

Distribution Profile and Tissue Accumulation

Once absorbed into the systemic circulation, levobupivacaine is distributed throughout the body. Its distribution is characterized by extensive protein binding and a significant volume of distribution. researchgate.netupol.cz

Levobupivacaine is highly bound to plasma proteins, with studies indicating a binding rate of over 97%. drugbank.comresearchgate.nethpra.ie The primary binding protein is alpha-1-acid glycoprotein. nih.govsci-hub.seupol.cz This high degree of protein binding means that less than 3% of the drug circulates in its free, unbound form in the plasma. nih.govsci-hub.se The unbound fraction is the pharmacologically active portion that can exert effects on various tissues. nih.gov

The extent of protein binding has important clinical implications. In conditions where plasma protein levels are low, such as in neonates or individuals with malnutrition or nephrotic syndrome, a larger proportion of levobupivacaine will be in its free form. nih.govsci-hub.se This can lead to higher levels of the active drug and potentially an increased risk of systemic effects at lower total plasma concentrations. nih.govsci-hub.se The decreased toxicity of levobupivacaine compared to its racemic parent, bupivacaine, has been partly attributed to its faster protein binding rate. nih.gov

The volume of distribution (Vd) of levobupivacaine is substantial, indicating that the drug does not remain confined to the bloodstream but distributes into tissues. Following intravenous administration of 40 mg in healthy volunteers, the volume of distribution was reported to be 67 liters. researchgate.net Another study in healthy volunteers reported a similar value of 66.91 ± 18.23 L. drugbank.comnih.gov

The volume of distribution can vary among different populations. For instance, in a preterm neonate, the apparent volume of distribution was found to be 0.9 L, highlighting the significant physiological differences in drug handling in this population. upol.cz Studies in children undergoing TAP block have also been conducted to understand the pharmacokinetic variability in this group. nih.govarxiv.org Age can also affect distribution, with elderly patients sometimes showing a wider spread of analgesia, suggesting altered distribution patterns. nih.gov

Interactive Table: Volume of Distribution of Levobupivacaine

Protein Binding Dynamics and Clinical Implications

Hepatic Metabolism and Metabolite Characterization

Levobupivacaine is extensively metabolized, primarily in the liver, with virtually no unchanged drug being detected in the urine or feces. drugbank.comnih.govhpra.iefda.gov In vitro studies using radiolabelled levobupivacaine have elucidated the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation. drugbank.comnih.govresearchgate.net

The metabolism is mediated mainly by the CYP3A4 and CYP1A2 isoforms. drugbank.comresearchgate.nethpra.ie CYP3A4 is responsible for the conversion of levobupivacaine to its major metabolite, desbutyl-levobupivacaine, through N-dealkylation. drugbank.comhpra.iefda.gov CYP1A2 mediates the formation of another significant metabolite, 3-hydroxy-levobupivacaine. drugbank.comhpra.iefda.gov This 3-hydroxy metabolite subsequently undergoes further transformation into glucuronide and sulfate conjugates. drugbank.com Research confirms that the metabolic pathways for levobupivacaine are similar to those for bupivacaine. hpra.ie Importantly, there is no evidence of metabolic inversion of levobupivacaine to its R(+)-enantiomer, bupivacaine, either in vitro or in vivo. drugbank.com

Following intravenous administration, the recovery of a radiolabelled dose is almost complete, with approximately 95% recovered in the urine and feces within 48 hours. drugbank.com Of this, about 71% is found in the urine and 24% in the feces. drugbank.comresearchgate.net

Interactive Table: Levobupivacaine Metabolism

IV. Pharmacokinetic Research of this compound

The study of a drug's movement into, through, and out of the body is essential for understanding its clinical behavior. For this compound, extensive pharmacokinetic research has delineated its metabolic processes, elimination pathways, and variability among different patient groups.

V. Toxicology and Safety Profile of Levobupivacaine Hydrochloride

Comparative Cardiotoxicity Research

Bupivacaine has been associated with severe, and sometimes fatal, cardiotoxicity, particularly following accidental intravascular injection. nih.govresearchgate.netnih.gov This prompted the development of its pure S(-)-enantiomer, levobupivacaine, which has demonstrated a reduced potential for cardiac adverse effects. pedspainmedicine.orgsemanticscholar.org The cardiotoxic effects of local anesthetics like bupivacaine can stem from direct actions on the heart or indirect effects mediated by the central nervous system. nih.gov

Numerous preclinical and clinical studies have substantiated that levobupivacaine is less cardiotoxic than racemic bupivacaine. researchgate.netresearchgate.net This advantage is observed in effects on cardiac sodium and potassium channels, in isolated animal hearts, and in whole animal studies. nih.gov For instance, the intravascular dose of levobupivacaine required to cause death in animals is consistently higher than that of bupivacaine. nih.gov In awake sheep, approximately 78% more levobupivacaine was needed to induce fatality compared to bupivacaine. researchgate.netnih.gov

A study in healthy human volunteers who received intravenous infusions of levobupivacaine or racemic bupivacaine demonstrated that levobupivacaine had a less pronounced effect on cardiac function. nih.gov Despite similar maximum mean plasma concentrations, levobupivacaine resulted in significantly smaller reductions in stroke index, acceleration index, and ejection fraction, indicating a less negative inotropic effect. nih.gov

Comparative Hemodynamic Effects of Intravenous Levobupivacaine vs. Racemic Bupivacaine in Healthy Volunteers
Hemodynamic ParameterMean Change with LevobupivacaineMean Change with Racemic BupivacaineP-value
Stroke Index (ml m⁻²)-5.14-11.860.001
Acceleration Index (s⁻²)-0.09-0.200.011
Ejection Fraction (%)-2.50-4.290.024
Data adapted from a study comparing intravenous administration in healthy volunteers. nih.gov

A variety of models have been employed to assess and compare the cardiac toxicity of levobupivacaine.

In Vitro Models: Experimental studies on isolated animal tissues have been crucial. Levobupivacaine demonstrated less affinity for and a weaker inhibitory effect on the inactivated state of cardiac sodium channels compared to racemic bupivacaine or its R(+)-enantiomer, dextrobupivacaine. nih.gov It also showed less depressant effects on atrioventricular conduction and the QRS complex duration in isolated heart preparations. nih.gov Studies using isolated guinea pig hearts and papillary muscles have also contributed to understanding these differential effects. nih.gov In a Langendorff rabbit heart preparation, bupivacaine was observed to cause arrhythmias and conduction disturbances, effects not seen with lidocaine, highlighting the utility of such models in differentiating the cardiotoxic profiles of local anesthetics. jvsmedicscorner.com

In Vivo Models: Animal studies have provided robust evidence for levobupivacaine's improved cardiac safety. In various animal models, levobupivacaine was found to be less toxic to the heart than the R(+) enantiomer. nih.gov Studies in conscious sheep, where drugs were administered intravenously to simulate accidental injection, showed that the fatal dose of levobupivacaine was significantly higher than that of bupivacaine. nih.gov However, in anesthetized dogs, no significant differences were observed in the incidence of ventricular arrhythmias between levobupivacaine and bupivacaine groups. researchgate.netnih.gov To isolate direct cardiac effects from CNS-mediated influences, studies involving direct intracoronary artery infusions in conscious sheep were conducted. nih.gov These studies found that bupivacaine, levobupivacaine, and ropivacaine had a similar intrinsic ability to cause fatal cardiac toxicity, suggesting that differences seen with intravenous administration may be partly due to their differing CNS toxicity profiles. nih.gov Human volunteer studies, using surrogate markers of cardiac toxicity like changes in cardiac contractility indices and the QTc interval, have also confirmed that levobupivacaine produces smaller, less significant changes compared to bupivacaine. researchgate.netresearchgate.net

The difference in cardiotoxicity between levobupivacaine and bupivacaine is a clear example of enantioselectivity, where the spatial arrangement of atoms in a molecule dictates its pharmacological activity. Bupivacaine is a racemic mixture of the S(-) enantiomer (levobupivacaine) and the R(+) enantiomer (dextrobupivacaine). nih.gov The severe cardiotoxicity associated with bupivacaine is largely attributed to the R(+) isomer. semanticscholar.org

Stereospecific factors are involved in the interaction of bupivacaine with cardiac ion channels. nih.gov Levobupivacaine has a lower affinity and produces a less potent blockade of cardiac sodium and potassium channels compared to dextrobupivacaine. nih.govnih.gov The blockade of cardiac K+ channels, which can prolong the action potential and worsen Na+ channel blockade, is considered an important component of bupivacaine's cardiotoxicity, and levobupivacaine is less potent in this regard. nih.gov This enantiomer-specific interaction results in levobupivacaine having a less depressant effect on myocardial contractility and a lower propensity to cause arrhythmias. nih.govnih.gov

The reversibility of local anesthetic-induced cardiotoxicity is a critical aspect of safety. Some data suggest an advantage for levobupivacaine over bupivacaine in this regard, though the evidence is not uniformly conclusive. researchgate.netnih.gov

In a study on anesthetized dogs infused with local anesthetics until cardiovascular collapse, those receiving bupivacaine were more likely to have a fatal outcome than those receiving levobupivacaine, although the difference was not statistically significant. nih.gov Another study in anesthetized rats found no difference in the number of successfully resuscitated animals after cardiac arrest induced by bupivacaine, levobupivacaine, or ropivacaine. nih.gov However, dog models have shown better resuscitation potential with levobupivacaine (70% success) compared to bupivacaine (50% success). pedspainmedicine.org Reports of accidental intravascular injections in clinical settings suggest that toxic symptoms from levobupivacaine are often reversible with minimal treatment. nih.gov

Enantioselectivity in Cardiac Effects

Neurotoxicity Studies

Like all local anesthetics, levobupivacaine can cause neurotoxicity if excessive doses are administered or accidental intravascular injection occurs. nih.gov However, studies consistently show it has a lower potential for central nervous system (CNS) toxicity compared to racemic bupivacaine. semanticscholar.orgscielo.br

The primary mechanism of CNS toxicity for local anesthetics, including levobupivacaine, is the blockade of voltage-gated sodium channels in neuronal membranes. nih.govpatsnap.com This action, when occurring systemically at high concentrations, disrupts normal CNS function. nih.gov

Local anesthetic systemic toxicity (LAST) typically presents with a biphasic course, starting with CNS excitation followed by depression. researchgate.net The early clinical signs of levobupivacaine toxicity are generally CNS-related symptoms, which can serve as a warning before severe cardiovascular events occur. nih.gov These manifestations include:

Disorientation

Drowsiness

Slurred speech

Numbness of the tongue

Tinnitus researchgate.net

These excitatory symptoms may progress to tonic-clonic seizures. nih.govresearchgate.net However, reports indicate these symptoms are often self-limiting or respond readily to treatment. nih.gov In cases of accidental intravascular injection of levobupivacaine, grand mal seizures have been reported, which were successfully treated without subsequent cardiovascular toxicity. researchgate.netnih.gov This suggests that plasma concentrations sufficient to cause CNS toxicity with levobupivacaine may not necessarily produce severe cardiac manifestations, a key safety advantage over racemic bupivacaine. researchgate.netnih.gov

The potential for neurotoxicity following neuraxial administration has been investigated through histopathological studies, particularly in animal models. These studies examine the direct effects of the drug on the spinal cord and surrounding nerve tissues.

A study in rats investigated the neurotoxic effects of repeated intrathecal injections of levobupivacaine. The results showed no significant neuronal degeneration with levobupivacaine alone, whereas fentanyl, another commonly used neuraxial drug, did cause significant degeneration. scielo.br

Another detailed study in rats examined the effects of different concentrations of intrathecal levobupivacaine on the spinal cord. nih.gov The findings indicated that the neurotoxicity of levobupivacaine is concentration-dependent.

At concentrations of 0.125% and 0.25%, no histological abnormalities were observed in the lumbar spinal cord. nih.govresearchgate.net

At 0.5%, the damage was mild. nih.govresearchgate.net

At 0.75%, milder injury was observed compared to the severe injury caused by 5% lidocaine. nih.govresearchgate.net

Structural changes in the spinal cords of rats receiving >0.5% levobupivacaine included meningeal vascular dilation, hyperemia, and lymphocytic infiltration. nih.gov

Ultrastructural abnormalities involved demyelination and mitochondrial swelling. nih.gov

These findings suggest that using levobupivacaine at concentrations below 0.5% for intrathecal administration is unlikely to cause spinal cord damage. nih.gov Furthermore, a study in neonatal rats found that a single intrathecal dose of 0.5% levobupivacaine did not increase apoptosis or produce any histopathological changes in the spinal cord or cauda equina, providing important preclinical safety data for its use in pediatric populations. nih.gov

Concentration-Dependent Neurotoxicity of Intrathecal Levobupivacaine in Rats
Levobupivacaine ConcentrationObserved Histopathological Findings in Spinal Cord
0.125%No histological abnormalities
0.25%No histological abnormalities; minor injuries in some rats
0.50%Mild damage; structural and ultrastructural injuries
0.75%Milder injury (compared to 5% lidocaine); structural and ultrastructural injuries
Data compiled from histopathological studies in rat models. nih.govresearchgate.net

Concentration-Dependent Neurotoxicity

Research indicates that the neurotoxicity of levobupivacaine hydrochloride when administered intrathecally is dependent on its concentration. nih.govresearchgate.net Studies in animal models have demonstrated a clear relationship between the concentration of levobupivacaine and its potential for nerve damage.

In a study involving rats, intrathecal injections of levobupivacaine at various concentrations revealed that higher concentrations were associated with a greater degree of spinal cord injury. nih.govresearchgate.net Specifically, while concentrations of 0.125% and 0.25% levobupivacaine showed no histological abnormalities, mild damage was observed at a concentration of 0.5%, and more significant, though still mild, injury was seen with 0.75% levobupivacaine. nih.govresearchgate.net For comparison, a 5% lidocaine solution resulted in severe injury. nih.govresearchgate.net These findings suggest that to avoid potential damage to the spinal cord, the clinical concentration of levobupivacaine for intrathecal use should not exceed 0.5%. nih.govresearchgate.net

The concentration of levobupivacaine also influences its anesthetic properties. Higher concentrations lead to a shorter onset time and a longer duration of motor block. nih.govresearchgate.net For instance, the onset time for 0.125% levobupivacaine was 70.0 ± 8.9 seconds with a maintenance time of 9.5 ± 1.8 minutes, whereas 0.75% levobupivacaine had a significantly shorter onset of 31.0 ± 5.5 seconds and a longer maintenance time of 31.3 ± 5.4 minutes. researchgate.net

It is understood that high concentrations of local anesthetics can lead to neurotoxicity, manifesting as axonal degeneration, motor and sensory dysfunction, and in some cases, irreversible neurological deficits. nih.gov The mechanism may involve a reduction in blood flow to perineural vessels. nih.gov However, one study noted that despite inducing a significant reduction in peripheral nerve blood flow, 0.25% and 0.5% levobupivacaine did not cause significant histopathological changes in regional anesthesia. nih.gov

Further in vitro research on a neuroblastoma cell line showed that all tested local anesthetics, including bupivacaine (the racemic mixture of which levobupivacaine is an enantiomer), were neurotoxic in a concentration-dependent manner, inducing apoptosis at lower concentrations and necrosis at higher concentrations. oup.com The toxicity of these agents correlated with their lipid solubility. oup.com

Table 1: Concentration-Dependent Effects of Intrathecal Levobupivacaine in Rats

Concentration Onset Time (seconds) Maintenance Time (minutes) Histological Findings
0.125% 70.0 ± 8.9 9.5 ± 1.8 No abnormalities
0.25% Not specified Not specified No abnormalities
0.5% Not specified Not specified Mild damage
0.75% 31.0 ± 5.5 31.3 ± 5.4 Milder injury

Data sourced from a study on the potencies and neurotoxicity of intrathecal levobupivacaine in a rat spinal model. researchgate.net

Systemic Toxicity and Adverse Event Profiles

Systemic toxicity from levobupivacaine, as with other amide-type local anesthetics, is primarily associated with excessive plasma levels. nps.org.au This can occur due to overdose, accidental intravascular injection, or slow metabolic degradation. nps.org.au The adverse reactions involve both the central nervous system (CNS) and the cardiovascular system. nps.org.au

Commonly reported adverse events in clinical trials, regardless of the cause, include hypotension, nausea, postoperative pain, fever, vomiting, anemia, pruritus, back pain, headache, constipation, and dizziness. tandfonline.comnih.govresearchgate.net In phase II/III studies, 78% of patients receiving levobupivacaine reported at least one adverse event. tandfonline.comnih.gov

Systemic absorption of local anesthetics can lead to CNS effects such as restlessness, tremors, and shivering, which can progress to convulsions, coma, and cardio-respiratory arrest. Cardiovascular effects may include changes in cardiac conduction, excitability, and contractility. Toxic blood concentrations can lead to atrioventricular block, ventricular arrhythmias, and cardiac arrest.

Animal studies have indicated that levobupivacaine has a lower potential for CNS and cardiac toxicity compared to its racemic parent, bupivacaine. researchgate.net For instance, the convulsive dose of levobupivacaine in conscious sheep was found to be significantly higher than that of bupivacaine. tandfonline.com

Table 2: Incidence of Common Adverse Events with Levobupivacaine

Adverse Event Incidence (%)
Hypotension 20-31
Nausea 12-21
Postoperative Pain 18
Fever 17
Vomiting 14
Anemia 12
Pruritus 9
Back Pain 8
Headache 7
Constipation 7
Dizziness 6

Data compiled from clinical trial information. tandfonline.comnih.govresearchgate.net

Research on Overdose and Accidental Intravascular Injection Outcomes

Accidental intravascular injection of levobupivacaine can cause immediate and severe toxic reactions. hpra.iehpra.ie In the event of an overdose, peak plasma concentrations might be delayed for up to two hours depending on the injection site, meaning signs of toxicity may not be immediately apparent. hpra.iehpra.ie

Systemic toxic reactions from overdose or accidental intravascular injection affect both the CNS and cardiovascular systems. nps.org.au CNS effects can range from confusion and convulsions to respiratory depression and arrest. Cardiovascular effects can include severe bradycardia, hypotension, and cardiac arrest, which can be fatal. nps.org.auhpra.ie

There has been at least one reported case in a clinical trial of a suspected unintentional intravascular injection of 142.5 mg of levobupivacaine (19 mL of a 0.75% solution), which resulted in CNS excitation that was treated successfully. Another case report detailed an accidental intravenous infusion in a 1.5-month-old infant that led to cardiac arrest, from which the patient made a full recovery after resuscitation and lipid emulsion therapy. mdpi.com A separate case described a patient who was mistakenly injected intravenously with 10 ml of a 0.5% levobupivacaine solution and experienced only mild euphoria, with their condition improving after lipid resuscitation. researchgate.net

Animal studies have been conducted to determine the fatal dose of levobupivacaine. In sheep, the estimated fatal dose from intravenous administration was 277 +/- 51 mg, which is significantly higher than the fatal dose of bupivacaine. nih.govnih.gov All doses in this study produced convulsions, QRS widening, and cardiac arrhythmias, with death resulting from ventricular fibrillation, electromechanical dissociation, or ventricular tachycardia-induced cardiac insufficiency. nih.gov

Management of local anesthetic emergencies is primarily focused on prevention through careful administration techniques, such as incremental injections and aspiration before and during each injection to check for blood or cerebrospinal fluid. hpra.ie If toxic symptoms do occur, the injection should be stopped immediately. hpra.ie Treatment for convulsions may involve intravenous administration of drugs like thiopental or diazepam. hpra.iehpra.ie

Vii. Drug Interactions and Co-administration Studies

Interactions with Other Local Anesthetics and Structurally Related Agents

The concurrent use of levobupivacaine with other local anesthetics or agents that are structurally related to amide-type local anesthetics necessitates caution due to the potential for additive toxic effects. When administered together, the systemic toxicities of these drugs can be cumulative. This is particularly relevant when large volumes of local anesthetics are required for procedures like peripheral nerve blocks. Animal studies have demonstrated that the central nervous system and cardiac toxicity of local anesthetics are dose-related. Therefore, using equal volumes of a higher concentration of levobupivacaine in combination with another local anesthetic is more likely to result in cardiac toxicity.

Clinical monitoring is recommended for signs of additive cardiac effects, such as bradycardia, chest pain, heart block, arrhythmias, and ECG abnormalities, when co-administering amide-type local anesthetics. drugs.com Patients should be advised to report any symptoms like chest pain, palpitations, lightheadedness, or dizziness. drugs.com

Furthermore, the co-administration of amide local anesthetics, including levobupivacaine, can increase the risk of developing methemoglobinemia. drugs.com This risk is heightened in very young patients, individuals with cardiac or pulmonary disease, and those with certain genetic predispositions. drugs.com

Co-administration with Adjuvants and Their Synergistic/Antagonistic Effects

The practice of co-administering adjuvants with levobupivacaine is common in clinical settings to enhance the quality and duration of anesthesia and analgesia.

Opioid Analgesics (e.g., Fentanyl, Buprenorphine)

The addition of opioids like fentanyl and buprenorphine to levobupivacaine has been shown to improve block characteristics.

Fentanyl : In vitro studies investigating potential interactions between levobupivacaine and fentanyl at clinically relevant concentrations showed that fentanyl did not inhibit the metabolism of levobupivacaine. fda.gov Clinical studies have demonstrated that adding fentanyl to intrathecal levobupivacaine for procedures like cesarean sections results in a more rapid onset of both sensory and motor block. nih.govnih.gov The duration of postoperative analgesia is also extended, leading to a decreased need for rescue analgesics. nih.gov However, one study in rats suggested that the combination of fentanyl and levobupivacaine resulted in higher degenerative neuron scores in the spinal cord compared to levobupivacaine alone. scielo.br

Buprenorphine : The addition of buprenorphine to levobupivacaine for nerve blocks, such as lumbar plexus and brachial plexus blocks, has been found to prolong postoperative analgesia. ekb.egnih.gov Studies have shown that epineural buprenorphine is more effective at extending the duration of sensory block and postoperative analgesia compared to intramuscular buprenorphine, suggesting a peripheral site of action. nih.gov The combination of buprenorphine with levobupivacaine also leads to a reduced need for postoperative rescue analgesics. ekb.egnih.gov One study found that buprenorphine as an adjuvant to levobupivacaine in supraclavicular brachial plexus block significantly shortens the onset of sensorimotor blockade and enhances the duration of the block compared to nalbuphine. f1000research.com

Alpha-2 Adrenergic Agonists (e.g., Dexmedetomidine)

Dexmedetomidine, an alpha-2 adrenergic agonist, has been studied as an adjuvant to levobupivacaine to prolong the duration of nerve blocks.

The co-administration of dexmedetomidine with levobupivacaine for epidural anesthesia results in a faster onset and prolonged duration of both motor and sensory blocks in patients undergoing lower extremity surgery. semanticscholar.org A meta-analysis comparing dexmedetomidine and fentanyl as adjuvants to levobupivacaine concluded that dexmedetomidine prolongs sensory regression and postoperative analgesia more effectively than fentanyl. researchgate.net Furthermore, the synergistic effect of dexmedetomidine can enhance the duration of nerve block from levobupivacaine. tandfonline.com In a study on patients undergoing colonic resection, epidural co-administration of dexmedetomidine and levobupivacaine was found to be safe and beneficial for the recovery of gastrointestinal motility compared to a combination of morphine and levobupivacaine. nih.gov

Anti-inflammatory Agents (e.g., Dexamethasone, Acemetacin)

Anti-inflammatory agents are also used in conjunction with levobupivacaine to improve analgesic outcomes.

Dexamethasone : The addition of dexamethasone to levobupivacaine for various nerve blocks has been shown to prolong the duration of analgesia and reduce the need for postoperative analgesic consumption. nih.govnih.govscispace.com For instance, intrathecal dexamethasone combined with levobupivacaine for labor analgesia extended the duration of spinal analgesia. nih.gov Similarly, adding low-dose dexamethasone to levobupivacaine in supraclavicular brachial plexus blockade resulted in prolonged analgesia. nih.gov Peritonsillar infiltration of a levobupivacaine and dexamethasone combination has been shown to significantly decrease post-tonsillectomy pain. researchgate.net The mechanism for this is thought to be mediated by attenuating the release of inflammatory mediators and reducing ectopic neuronal discharge. clinicaltrials.gov

Acemetacin : A study involving the development of biodegradable microcarriers containing levobupivacaine, lidocaine, and the non-steroidal anti-inflammatory drug (NSAID) acemetacin, demonstrated sustained release of all three drugs. nih.gov This multi-analgesic system was effective in providing long-acting pain relief in a rat model of bone fracture. nih.gov The combination of a fast-acting anesthetic (lidocaine), a longer-acting anesthetic (levobupivacaine), and an NSAID (acemetacin) provided superior outcomes in pain relief compared to single-drug use. nih.gov

Cytochrome P450 Enzyme-Mediated Drug Interactions

Levobupivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. ontosight.aitaylorandfrancis.come-safe-anaesthesia.org In vitro studies have identified CYP3A4 and CYP1A2 as the main isoforms responsible for its metabolism. drugbank.commedicines.org.ukwikipedia.org CYP3A4 mediates the conversion of levobupivacaine to its major metabolite, desbutyl-levobupivacaine, while CYP1A2 is involved in the formation of 3-hydroxy levobupivacaine. drugbank.commedicines.org.uk

Given its reliance on these CYP enzymes for clearance, there is a potential for drug interactions with agents that inhibit or induce these enzymes.

CYP3A4 Inhibitors : Co-administration of levobupivacaine with potent inhibitors of CYP3A4, such as ketoconazole, may decrease the metabolism of levobupivacaine, leading to increased plasma concentrations and a potential for increased toxicity. taylorandfrancis.commedicines.org.uk Caution is advised when using levobupivacaine in patients receiving drugs that are metabolized by this isoenzyme family.

CYP1A2 Inhibitors : Similarly, inhibitors of CYP1A2, such as methylxanthines, can also affect the metabolism of levobupivacaine and potentially increase its plasma levels. taylorandfrancis.commedicines.org.uk

Therefore, understanding a patient's concomitant medications is crucial to anticipate and manage potential drug interactions that could alter the efficacy and safety profile of levobupivacaine. patsnap.comnih.gov

Below is a summary of the key drug interactions and co-administration findings for levobupivacaine hydrochloride.

Interactive Data Table: Levobupivacaine Drug Interactions and Co-Administration Studies

Interacting Agent/Class Adjuvant Type Key Findings
Other Local Anesthetics Structurally Related Agent Potential for additive toxic effects, particularly cardiac toxicity. drugs.com Increased risk of methemoglobinemia. drugs.com
Fentanyl Opioid Analgesic Faster onset of sensory and motor block; prolonged postoperative analgesia. nih.govnih.gov No in vitro inhibition of levobupivacaine metabolism. fda.gov Potential for increased neurotoxicity in animal models. scielo.br
Buprenorphine Opioid Analgesic Prolonged postoperative analgesia and sensory block duration. ekb.egnih.gov Reduced need for rescue analgesics. ekb.egnih.gov
Dexmedetomidine Alpha-2 Adrenergic Agonist Faster onset and prolonged duration of motor and sensory block. semanticscholar.org More effective in prolonging analgesia than fentanyl. researchgate.net Beneficial for gastrointestinal motility recovery post-surgery. nih.gov
Dexamethasone Anti-inflammatory Agent Prolonged duration of analgesia and reduced need for postoperative analgesics. nih.govnih.govscispace.com
Acemetacin Anti-inflammatory Agent (NSAID) Effective in a multi-drug sustained-release system for long-acting pain relief. nih.gov
CYP3A4 Inhibitors (e.g., Ketoconazole) Enzyme Inhibitor Potential to increase levobupivacaine plasma concentrations and toxicity. taylorandfrancis.commedicines.org.uk
CYP1A2 Inhibitors (e.g., Methylxanthines) Enzyme Inhibitor Potential to increase levobupivacaine plasma concentrations. taylorandfrancis.commedicines.org.uk

Viii. Novel Drug Delivery Systems and Formulations for Levobupivacaine Hydrochloride

Development of Sustained-Release Formulations

Sustained-release formulations are designed to overcome the relatively short duration of action of conventional local anesthetic injections, which often necessitates repeated doses or continuous infusions to manage prolonged pain. researchgate.nettandfonline.com By incorporating levobupivacaine into various carrier systems, its release can be extended from hours to days, offering significant advantages for postoperative analgesia. cpu.edu.cnbmj.com These systems are engineered to release the drug in a controlled manner at the target site, maintaining a therapeutic concentration while reducing peak plasma levels. nysora.com

Micro- and nanoparticle-based systems are among the most investigated approaches for the sustained delivery of local anesthetics. researchgate.net Poly(D,L-lactide-co-glycolide) (PLGA), a biodegradable and biocompatible polymer, is frequently used to fabricate these particles. cpu.edu.cn

One study explored the use of electrospraying to create PLGA microparticles loaded with levobupivacaine, lidocaine, and acemetacin. researchgate.netbvsalud.org These microparticles demonstrated the ability to sustainably elute levobupivacaine in vitro. bvsalud.org In vivo studies in rats with fracture injuries showed that these electrosprayed microparticles could release levobupivacaine at the fracture site for more than 12 days. cpu.edu.cnbvsalud.org The analgesic-loaded microparticles were effective in providing sustained pain relief in these animal models. bvsalud.org Another investigation using levobupivacaine hydrochloride-loaded nanospheres prepared by a solvent evaporation method also demonstrated the potential of nanoparticle systems. researchgate.net

Table 1: Research Findings on Levobupivacaine-Loaded Microparticles
Carrier SystemPreparation MethodKey Findings (In Vivo, Rat Model)Reference
Poly(D,L-lactide-co-glycolide) (PLGA) MicroparticlesElectrosprayingSustained release of levobupivacaine at a fracture site for over 12 days. bvsalud.org, cpu.edu.cn
PLGA NanospheresSolvent EvaporationDeveloped for potential use in preventing delayed cerebral vasospasm after subarachnoid hemorrhage. researchgate.net

In situ forming systems represent another innovative approach for sustained drug delivery. semanticscholar.org These systems are administered as a liquid but transform into a gel or solid implant upon injection into the body, trapping the drug for slow release. nysora.comsemanticscholar.org This transformation is typically triggered by physiological conditions like body temperature or contact with aqueous fluids. nysora.com

A novel phospholipidase-based in situ gel formulation for this compound has been developed. bmj.compjmhsonline.com This system was screened based on factors like phospholipid type and the ratio of components. bmj.com Pharmacokinetic studies in beagles demonstrated a delayed time to maximum plasma concentration (tmax) and a prolonged half-life (t1/2) compared to a conventional levobupivacaine injection. bmj.com Furthermore, pharmacodynamic studies in guinea pigs showed that the in situ gel provided regional anesthesia for 48 to 72 hours, a much longer duration than the standard injection. bmj.com Other research has explored in situ forming implants using polymers like Poly (lactide-co-glycolide) (PLGA) and solvents such as N-methyl-2-pyrrolidone (NMP) for bupivacaine delivery, demonstrating the versatility of this platform. researchgate.net

Table 2: Characteristics of In Situ Forming Systems for Levobupivacaine
System TypeCompositionKey CharacteristicReported Anesthetic Duration (Animal Model)Reference
Phospholipidase-based in-situ gelPhospholipid, ethanol, waterForms a gel upon injection, providing sustained release.48-72 hours (guinea pigs) bmj.com
PECE-based in situ gelPoly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) (PECE) copolymerThermosensitive hydrogel that forms a depot at body temperature.Prolonged sciatic nerve blockade compared to injection. nysora.com

Microparticles and Nanoparticles for Prolonged Analgesia

Transdermal Drug Delivery Systems

Transdermal delivery offers a non-invasive route for administering levobupivacaine, aiming to provide localized anesthesia by allowing the drug to permeate the skin layers. frontiersin.org This approach is patient-friendly and can be designed for controlled and sustained release. aub.edu.lb

Bioadhesive gels are formulated to adhere to the skin, providing a stable reservoir for the drug and facilitating its sustained release over an extended period. aub.edu.lb Recent research has focused on incorporating levobupivacaine-loaded nanoparticles into bioadhesive gels to enhance its anesthetic effects. frontiersin.orgaub.edu.lb

In one study, levobupivacaine nanoparticles were prepared using an ionotropic gelation method and then incorporated into a bioadhesive gel made with Carbopol 934. frontiersin.org The resulting formulation, NG-6, was identified as the most promising, exhibiting superior skin permeation over 14 hours compared to other formulations. frontiersin.orgaub.edu.lb The use of nanoparticles within the gel helps to improve drug bioavailability and allows for controlled release. aub.edu.lb Studies on bupivacaine have also shown that polymers like hydroxypropyl methylcellulose (HPMC) can be used to create bioadhesive gels where viscosity and bioadhesive force can be modulated. apicareonline.com The inclusion of penetration enhancers can further increase skin permeation. apicareonline.com

Table 3: Research Findings on Levobupivacaine Bioadhesive Gels
FormulationKey ComponentsPrimary FindingReference
Levobupivacaine nanoparticle-loaded bioadhesive gel (NG-6)Levobupivacaine nanoparticles (Chitosan/TPP), Carbopol 934Showed superior skin permeation over a 14-hour period compared to other tested nanoparticle gel formulations. frontiersin.org, aub.edu.lb

Nanostructured lipid carriers (NLCs) and lipid-polymer hybrid nanoparticles (LPNs) are advanced delivery systems that combine the advantages of both lipid nanoparticles and polymeric nanoparticles. clinicaltrials.gov These carriers are effective for encapsulating drugs like levobupivacaine to enhance skin delivery and prolong anesthetic action. frontiersin.orgtandfonline.comdovepress.com

A comparative study was conducted on NLCs and LPNs co-loaded with levobupivacaine and dexmedetomidine, and modified with Trans-Activator of Transcription (TAT) peptide to enhance skin penetration. frontiersin.orgdovepress.com Both TAT-modified NLCs (T-L&D-N) and LPNs (T-L&D-L) had particle sizes around 100 nm and high drug encapsulation efficiencies (over 80%). frontiersin.orgdovepress.com The study found that while both systems improved the therapeutic effect, the TAT-modified LPNs were more efficient at improving skin permeation and prolonging analgesic time in vitro and in vivo. tandfonline.com LPNs, which combine a polymeric core with a lipid shell, have been noted for overcoming stability issues of traditional liposomes and providing prolonged drug release.

Table 4: Comparison of Nanocarriers for Transdermal Levobupivacaine Delivery
Carrier SystemAverage SizeSurface Charge (Zeta Potential)Drug Encapsulation EfficiencyKey AdvantageReference
TAT-modified Nanostructured Lipid Carriers (NLCs)~100 nmPositive>80%Improved therapeutic effect of the drug. frontiersin.org, dovepress.com
TAT-modified Lipid-Polymer Hybrid Nanoparticles (LPNs)~100 nmPositive (higher than NLCs)>80%Better efficiency in skin permeation and prolonging analgesia. frontiersin.org, dovepress.com, tandfonline.com

Bioadhesive Gels for Localized and Sustained Release

Regional Specific Delivery Enhancements

Enhancing the specificity and efficacy of levobupivacaine for regional anesthesia involves several strategies, from the use of adjuvants to advanced guidance and formulation techniques. bvsalud.org These enhancements aim to prolong the nerve block, improve the quality of analgesia, and localize the anesthetic effect more precisely. frontiersin.orgbvsalud.org

The addition of adjuvants to levobupivacaine is a common method to enhance its performance. frontiersin.org Adrenaline is widely used to produce local vasoconstriction, which decreases the rate of systemic absorption and prolongs the anesthetic action. frontiersin.org Other adjuvants like dexmedetomidine, an alpha-2-adrenergic agonist, can synergistically prolong the duration of nerve blocks when co-administered with levobupivacaine. Studies have also shown that buprenorphine and magnesium can extend the analgesic duration of levobupivacaine in peripheral nerve blocks. aub.edu.lb

Ultrasound guidance has revolutionized regional anesthesia by allowing for the precise, real-time visualization of needle placement and local anesthetic spread around the target nerve or plexus. nih.govclinicaltrials.gov This technique improves block quality and allows for the use of smaller effective volumes of local anesthetic. nih.gov Studies have compared single-injection versus dual-injection ultrasound-guided techniques for supraclavicular brachial plexus blocks with levobupivacaine, refining the delivery process for better outcomes. nih.gov Research is also being conducted to determine the minimum effective volume of levobupivacaine needed for specific ultrasound-guided blocks, such as the superior trunk block for shoulder surgery.

Novel formulations are also being developed for specific regional applications. A fixed-dose combination of QX-OH (a lidocaine derivative) and levobupivacaine has been shown to produce a fast-onset, long-lasting regional anesthesia in rat models, indicating potential for a new class of long-acting local anesthetics. frontiersin.orgdovepress.com Additionally, nanoplatforms, such as dendritic mesoporous silica nanoparticles carrying levobupivacaine and an ultrasound-sensitive agent, are being explored to achieve repeatable, on-demand analgesia triggered by external ultrasound.

Table 5: Strategies for Enhancing Regional Specific Delivery of Levobupivacaine
Enhancement StrategyExampleMechanism/PurposeReference
Pharmacological AdjuvantsDexmedetomidine, Adrenaline, BuprenorphineProlong block duration, improve analgesia quality, reduce systemic absorption. frontiersin.org,,, aub.edu.lb
Advanced GuidanceReal-time Ultrasound GuidanceAllows for precise needle placement and visualization of anesthetic spread, improving block success and safety. nih.gov,, clinicaltrials.gov
Novel FormulationsFixed-dose combination of QX-OH/LevobupivacaineCreates a new long-acting local anesthetic with rapid onset. dovepress.com, frontiersin.org
Triggered Release SystemsUltrasound-sensitive nanoparticlesEnables on-demand release of levobupivacaine at the target site using external ultrasound.

Q & A

Q. What experimental methods are recommended for characterizing the thermal stability and crystallinity of levobupivacaine hydrochloride?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for thermal profiling. DSC can identify melting points and polymorphic transitions (e.g., peaks at ~90°C and 263°C in heat flow curves), while TGA quantifies mass loss under controlled heating (e.g., -3.8% mass change at 300°C) . X-ray Diffraction (XRD) with angle-intensity plots (e.g., 9.72°–13.37° 2θ peaks) confirms crystallinity and polymorphic forms .

Q. How does this compound’s sodium channel blockade mechanism differ from other local anesthetics like bupivacaine or ropivacaine?

  • Methodological Answer : Levobupivacaine, the S(-)-enantiomer of bupivacaine, exhibits stereoselective binding to voltage-gated sodium channels (SCN4A). In vitro electrophysiological assays (e.g., patch-clamp studies) demonstrate its potency in prolonging action potential duration while reducing cardiotoxicity risk compared to racemic bupivacaine. Comparative studies using neuronal cell lines can quantify IC₅₀ values for sodium current inhibition .

Q. What are the validated analytical techniques for assessing this compound purity and enantiomeric composition?

  • Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection is standard for enantiomeric purity. USP monographs specify tests for sulfates (<0.1%), heavy metals (<20 ppm), and residual solvents via gas chromatography. Thin-layer chromatography (TLC) and mass spectrometry (LC-MS/MS) are used for impurity profiling .

Q. How do researchers evaluate levobupivacaine’s cardiac toxicity profile in preclinical models?

  • Methodological Answer : Isolated Langendorff heart preparations or cardiomyocyte cultures are exposed to levobupivacaine to measure arrhythmogenic thresholds (e.g., QRS prolongation, QT interval changes). Comparative studies with bupivacaine show levobupivacaine’s lower affinity for cardiac sodium channels (Nav1.5), reducing arrhythmia risk .

Q. What metabolic pathways govern this compound’s pharmacokinetics?

  • Methodological Answer : Hepatic cytochrome P450 (CYP3A4/5) mediates N-dealkylation, producing pipecoloxylidide metabolites. In vitro microsomal assays with LC-MS/MS can quantify metabolite ratios. Renal excretion accounts for <10% of unchanged drug, necessitating urine pH modulation studies to assess clearance variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on levobupivacaine’s neurotoxicity?

  • Methodological Answer : Phase 4 trials comparing levobupivacaine and ropivacaine in epidural anesthesia (n=114) show conflicting neurotoxicity outcomes. Meta-analyses should stratify data by concentration, exposure duration, and patient comorbidities. In vivo rat models with intrathecal administration (e.g., behavioral assessments of motor/sensory function) provide mechanistic insights .

Q. What experimental designs optimize this compound’s formulation for sustained release?

  • Methodological Answer : Electrosprayed poly(D,L-lactide-co-glycolide) (PLGA) microparticles loaded with levobupivacaine can be tested for encapsulation efficiency (UV-spectroscopy) and release kinetics (HPLC). Hyperbaric formulations with baricity adjusters (e.g., dextrose) require density measurements and in vitro diffusion studies across synthetic meningeal membranes .

Q. How do researchers validate levobupivacaine’s role in inducing ferroptosis in cancer cells?

  • Methodological Answer : Gastric cancer cell lines (e.g., AGS) treated with levobupivacaine can be assayed for glutathione peroxidase 4 (GPX4) downregulation and lipid peroxidation (malondialdehyde assays). siRNA knockdown of SLC7A11 (a ferroptosis regulator) confirms pathway specificity. In vivo xenograft models assess tumor growth inhibition .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction intermediates during chiral synthesis. Quality-by-Design (QbD) approaches optimize parameters like temperature (critical for enantiomeric purity) and crystallization solvents (e.g., ethanol/water ratios) .

Q. How can computational modeling improve levobupivacaine’s receptor-binding affinity predictions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using sodium channel α-subunit structures (PDB: 6AGF) predict binding free energies. Machine learning models trained on IC₅₀ datasets from electrophysiology studies can prioritize novel analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobupivacaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Levobupivacaine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.